molecular formula C22H22ClN3O2 B11617209 (5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11617209
M. Wt: 395.9 g/mol
InChI Key: LNMHGGQZGRAERZ-MOSHPQCFSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of imidazolidine-2,4-diones.
  • The compound has the following structure:

    (5Z)-3-(2-chlorobenzyl)-5-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione\text{this compound}This compound

    .
  • It contains an imidazolidine ring and a pyrrolidine ring, both fused together.
  • The Z configuration indicates the geometry of the double bond.
  • This compound exhibits interesting pharmacological properties, making it relevant for further exploration.
  • Preparation Methods

    • The synthetic route involves condensation reactions.
    • One common method is the reaction between 2-chlorobenzaldehyde and 2-methyl-4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base.
    • Industrial production methods may vary, but they typically follow similar principles.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: It may be oxidized to form a corresponding imidazolidine-2,4-dione with additional functional groups.

        Reduction: Reduction of the imidazolidine ring could yield a saturated derivative.

        Substitution: Substitution reactions at the benzyl positions are possible.

    • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Medicine: Investigated for potential antiviral, antibacterial, or antitumor properties.

      Chemistry: Used as a building block for more complex molecules.

      Industry: May find applications in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other imidazolidine derivatives.
    • Uniqueness lies in the combination of the chlorobenzyl and pyrrolidinyl moieties.

    Properties

    Molecular Formula

    C22H22ClN3O2

    Molecular Weight

    395.9 g/mol

    IUPAC Name

    (5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

    InChI

    InChI=1S/C22H22ClN3O2/c1-15-12-18(25-10-4-5-11-25)9-8-16(15)13-20-21(27)26(22(28)24-20)14-17-6-2-3-7-19(17)23/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,24,28)/b20-13-

    InChI Key

    LNMHGGQZGRAERZ-MOSHPQCFSA-N

    Isomeric SMILES

    CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

    Canonical SMILES

    CC1=C(C=CC(=C1)N2CCCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4Cl

    Origin of Product

    United States

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